2,3,6-Trifluoro-N-methoxy-N-methylbenzamide
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Overview
Description
2,3,6-Trifluoro-N-methoxy-N-methylbenzamide is a fluorinated benzamide derivative with the molecular formula C9H8F3NO2 and a molecular weight of 219.16 g/mol This compound is characterized by the presence of three fluorine atoms on the benzene ring, along with methoxy and methyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trifluoro-N-methoxy-N-methylbenzamide typically involves the introduction of fluorine atoms onto a benzene ring followed by the attachment of methoxy and methyl groups to the nitrogen atom. One common synthetic route includes the following steps:
Fluorination: The benzene ring is fluorinated using reagents such as elemental fluorine (F2) or other fluorinating agents like Selectfluor.
Amidation: The fluorinated benzene is then reacted with N-methoxy-N-methylamine under suitable conditions to form the desired benzamide derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,6-Trifluoro-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to different functionalized benzamides.
Scientific Research Applications
2,3,6-Trifluoro-N-methoxy-N-methylbenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2,3,6-Trifluoro-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trifluoro-N-methoxy-N-methylbenzamide: Another fluorinated benzamide with similar structural features but different fluorine atom positions.
3,3,3-Trifluoro-N-methoxy-N-methylpropanamide: A related compound with a different carbon backbone.
Uniqueness
2,3,6-Trifluoro-N-methoxy-N-methylbenzamide is unique due to the specific positioning of its fluorine atoms, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various fields.
Properties
Molecular Formula |
C9H8F3NO2 |
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Molecular Weight |
219.16 g/mol |
IUPAC Name |
2,3,6-trifluoro-N-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C9H8F3NO2/c1-13(15-2)9(14)7-5(10)3-4-6(11)8(7)12/h3-4H,1-2H3 |
InChI Key |
RIEOTPCCEUVXSX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=C(C=CC(=C1F)F)F)OC |
Origin of Product |
United States |
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